![molecular formula C24H29N5O3S2 B1259801 1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone](/img/structure/B1259801.png)
1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone
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Overview
Description
1-(2-ethoxyphenyl)-3-[[1-methyl-5-(1-piperidinylsulfonyl)-3-indolyl]methylideneamino]thiourea is a member of indoles.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques: The compound can be synthesized through methods like the Fischer reaction, as demonstrated in the synthesis of similar indole derivatives (Benito et al., 1987).
- Structural Characterization: Spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy are used for structural elucidation, as seen in the study of thiosemicarbazone Schiff bases derived from indoline-3-carbaldehyde (Yıldız et al., 2009).
Biological and Medicinal Applications
- Antimicrobial Properties: Thiosemicarbazone derivatives exhibit significant antibacterial activity, as indicated in research on indole-3-carbaldehyde semicarbazone derivatives (Carrasco et al., 2020).
- Antitubercular Activity: Piperazine-thiosemicarbazone hybrids, sharing structural similarities, have shown potential as antimycobacterial agents against Mycobacterium tuberculosis (Jallapally et al., 2014).
- Antiviral Activity: Similar compounds, such as 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones, have been studied for their antiviral activities, particularly against yellow fever virus and bovine viral diarrhea virus (Terzioğlu et al., 2005).
- Antioxidant Properties: Studies on related indole derivatives like 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole indicate potent antioxidant activities (Kaczor et al., 2021).
Chemical and Catalytic Properties
- Catalytic Applications: Indole-3-carbaldehyde derivatives can be utilized in catalysis, as exemplified by palladacycles having normal and spiro chelate rings designed from ligands with an indole core (Singh et al., 2017).
- Functional Derivatives: The functionalization of similar methyl indole-1-carboxylate derivatives leads to various bioactive compounds, suggesting potential routes for modifying the given compound (Velikorodov et al., 2016).
properties
Product Name |
1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone |
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Molecular Formula |
C24H29N5O3S2 |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(E)-(1-methyl-5-piperidin-1-ylsulfonylindol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C24H29N5O3S2/c1-3-32-23-10-6-5-9-21(23)26-24(33)27-25-16-18-17-28(2)22-12-11-19(15-20(18)22)34(30,31)29-13-7-4-8-14-29/h5-6,9-12,15-17H,3-4,7-8,13-14H2,1-2H3,(H2,26,27,33)/b25-16+ |
InChI Key |
OLICJMBCGOUBNZ-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=S)N/N=C/C2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C |
SMILES |
CCOC1=CC=CC=C1NC(=S)NN=CC2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NN=CC2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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